molecular formula C7H14O2 B13408499 1-((2-Methylallyl)oxy)propan-2-ol

1-((2-Methylallyl)oxy)propan-2-ol

Cat. No.: B13408499
M. Wt: 130.18 g/mol
InChI Key: QOGOGIZUIHBJIC-UHFFFAOYSA-N
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Description

1-((2-Methylallyl)oxy)propan-2-ol is an ether derivative of propan-2-ol (isopropyl alcohol) with a 2-methylallyl group attached via an ether linkage to the first carbon. While specific data on this compound are sparse in the provided evidence, its structural analogs offer insights into its likely behavior and applications.

Properties

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

1-(2-methylprop-2-enoxy)propan-2-ol

InChI

InChI=1S/C7H14O2/c1-6(2)4-9-5-7(3)8/h7-8H,1,4-5H2,2-3H3

InChI Key

QOGOGIZUIHBJIC-UHFFFAOYSA-N

Canonical SMILES

CC(COCC(=C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-((2-Methylallyl)oxy)propan-2-ol can be synthesized through the reaction of 2-methylallyl alcohol with propylene oxide under basic conditions. The reaction typically involves the use of a strong base such as sodium hydroxide or potassium hydroxide to facilitate the opening of the epoxide ring and subsequent nucleophilic attack by the alcohol.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors where the reactants are mixed and reacted under controlled temperature and pressure conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-((2-Methylallyl)oxy)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The ether group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides (Cl-, Br-) can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of substituted ethers.

Scientific Research Applications

1-((2-Methylallyl)oxy)propan-2-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent for various reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-((2-Methylallyl)oxy)propan-2-ol involves its interaction with molecular targets through its hydroxyl and ether functional groups. These interactions can lead to the formation of hydrogen bonds, van der Waals forces, and other non-covalent interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Structural Analogues of Propan-2-ol Derivatives

Propan-2-ol derivatives vary widely based on substituents, which dictate their chemical, physical, and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Propan-2-ol Derivatives
Compound Name Substituent(s) Key Features Reference
1-((2-Methylallyl)oxy)propan-2-ol 2-Methylallyl ether (C1) Unsaturated ether group; potential reactivity (e.g., oxidation, polymerization) N/A
Propranolol 1-(Isopropylamino), 3-(1-naphthyloxy) Beta-blocker; aryloxy and amino groups enable β-adrenergic receptor binding
1-(Hexadecyloxy)propane-2,3-diol C16 alkyl ether, vicinal diol (C2, C3) Amphiphilic due to long alkyl chain and diol; moderate brine shrimp toxicity
1-(2-Butoxy-1-methylethoxy)propan-2-ol Branched butoxy ether Saturated ether; used in read-across assessments for silicates
1-[(tert-Butyldimethylsilyl)oxy]propan-2-ol Silyl ether (C1) Acid-labile protecting group; used in organic synthesis
Metoprolol 4-(2-Methoxyethyl)phenoxy, isopropylamino Beta-blocker; polar methoxyethyl group enhances water solubility

Physicochemical Properties

The 2-methylallyl ether group in the target compound introduces unsaturation, likely reducing stability compared to saturated ethers (e.g., 1-(2-butoxy-1-methylethoxy)propan-2-ol in ). Key comparisons include:

  • Reactivity : Allyl ethers are prone to oxidation and radical-mediated polymerization, unlike saturated ethers or silyl-protected derivatives .
  • Solubility : The hydroxyl group in propan-2-ol derivatives generally imparts hydrophilicity, but bulky substituents (e.g., C16 alkyl in ) reduce water solubility.
  • Boiling Point: Allyl ethers may have lower boiling points than aryloxy analogs (e.g., propranolol) due to weaker intermolecular forces .
Table 2: Physicochemical Properties
Property This compound (Predicted) Propranolol 1-(Hexadecyloxy)propane-2,3-diol
Water Solubility Moderate (hydroxyl group) Low (aryl group) Very low (long alkyl chain)
Stability Low (allyl ether reactivity) High High
Melting Point Not reported 96°C Not reported

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